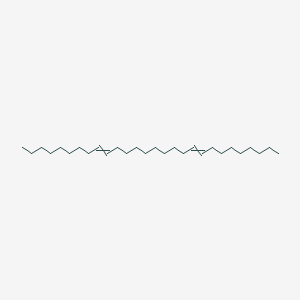

Octacosa-9,19-diene

Description

Structure

2D Structure

Properties

CAS No. |

82122-60-9 |

|---|---|

Molecular Formula |

C28H54 |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

octacosa-9,19-diene |

InChI |

InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-28H2,1-2H3 |

InChI Key |

SICGVWYBSLQEFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes to Octacosa 9,19 Diene

Regioselective and Stereoselective Synthesis of Long-Chain Dienes

The construction of dienic systems within long hydrocarbon chains requires exacting control over both regioselectivity (placement of the double bond) and stereoselectivity (the E/Z geometry of the double bond).

Development of Novel Carbon-Carbon Coupling Reactions for Dienic Architectures

The formation of the carbon skeleton is the cornerstone of synthesizing long-chain molecules. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to build C-C bonds with high efficiency and selectivity. catalysis.blog For dienic architectures, several methods are prominent.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for stereoselectively creating 1,3-dienes. ajol.infomdpi.com Similarly, the Heck reaction couples alkenes with aryl or vinyl halides, offering another pathway to diene construction. catalysis.blogmdpi.com These reactions benefit from mild conditions and tolerance of various functional groups, making them suitable for complex syntheses. ajol.infomdpi.com

A classic, yet highly effective, method for forming C=C bonds is the Wittig reaction . This reaction involves an aldehyde or ketone and a phosphonium (B103445) ylide. It was employed as the key step in the synthesis of octacosa-10,19-dien-1-ol, an analogue of the target compound. unito.itresearchgate.net In this synthesis, the ylide derived from (E)-octadec-9-en triphenylphosphonium bromide was reacted with methyl 10-oxodecanoate to form the C28 carbon chain with the desired double bonds. researchgate.net

Table 1: Key Carbon-Carbon Coupling Reactions for Diene Synthesis

| Reaction Name | Reactants | Catalyst/Reagent | Bond Formed | Key Features |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Strong Base (e.g., n-BuLi) | C=C | Versatile for C=C bond formation; stereochemistry can be controlled. unito.itresearchgate.net |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium Catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) | High stereospecificity; tolerates many functional groups. mdpi.comorganic-chemistry.org |

| Heck Reaction | Alkene + Vinyl Halide | Palladium Catalyst + Base | C(sp²)-C(sp²) | Direct vinylation of alkenes; regioselectivity can be an issue. mdpi.comnih.gov |

| Stille Coupling | Organostannane + Organohalide | Palladium Catalyst | C(sp²)-C(sp²) | Mild conditions; toxicity of tin reagents is a drawback. libretexts.org |

| Ti-catalyzed Cross-Cyclomagnesiation | 1,2-Dienes + Grignard Reagent | Cp₂TiCl₂ | C-C (via magnesacyclopentane) | Stereoselective synthesis of 1Z,5Z-dienes. sciforum.net |

Strategic Approaches for Introducing Carbon-Carbon Double Bonds at C-9 and C-19 Positions

The specific placement of double bonds at the C-9 and C-19 positions in an octacosane (B166375) chain requires a convergent synthetic strategy where two smaller, functionalized fragments are joined. The synthesis of octacosa-10,19-dien-1-ol provides a direct template for this approach. unito.itresearchgate.net

To achieve the octacosa-9,19-diene structure, one could envision a Wittig-type coupling between two key building blocks:

A C19 fragment containing a terminal phosphonium ylide and a double bond at the C-10 position (which would become the C-19 double bond in the final product). This could be derived from a C10 ω-unsaturated fatty acid or alcohol.

A C9 aldehyde fragment (nonanal).

The Wittig reaction between these two synthons would form the C-9 double bond and complete the C28 carbon skeleton. An alternative disconnection would involve coupling a C9 ylide with a C19 aldehyde. The geometry of the newly formed double bond can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.

Another advanced strategy involves the hydroboration-isomerization of long-chain olefins, which allows for the migration of an internal double bond to a terminal position, where it can then be functionalized or used in a coupling reaction. uantwerpen.be While less direct, this method offers a way to utilize readily available feedstocks with internal unsaturation. uantwerpen.be

Enantioselective Synthesis and Diastereomeric Control for this compound

While the parent compound this compound is achiral, its hydroxylated derivatives, such as the insect pheromone CH503 (3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene), possess stereocenters requiring precise enantioselective and diastereoselective control during synthesis. nih.govresearchgate.net

The synthesis of all eight stereoisomers of the CH503 analogue 3-acetoxy-11,19-octacosadien-1-ol demonstrated sophisticated stereochemical control. researchgate.net Key strategies included:

Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules to introduce the desired stereochemistry.

Asymmetric Reactions: Using chiral catalysts or reagents to create a new stereocenter with a preference for one enantiomer.

Epoxide Intermediates: The ring-opening of chiral epoxides with organocuprates or other nucleophiles is a classic and reliable method for setting stereocenters in acyclic systems. researchgate.net

For the double bonds, achieving specific (Z) or (E) geometry is critical. The (Z)-selectivity of the Wittig reaction can be enhanced by using unstabilized ylides under salt-free conditions, while the Schlosser modification or use of stabilized ylides typically favors the (E)-isomer. Transition-metal-catalyzed couplings, such as the Suzuki reaction, are highly effective as they generally proceed with retention of the double bond geometry from the starting vinylborane (B8500763) and vinyl halide. mdpi.comorganic-chemistry.org

Synthesis of this compound Analogues and Structurally Related Derivatives

The synthesis of functionalized analogues of this compound has been driven by their interesting biological properties. These syntheses provide valuable insights into the chemical strategies applicable to the parent hydrocarbon.

Acetylated and Hydroxylated Octacosadienes (e.g., 3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene)

A notable hydroxylated and acetylated analogue is the Drosophila melanogaster male sex pheromone named CH503, whose structure was identified as 3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene. nih.govcuni.cz The synthesis of its analogues has been reported, confirming the natural structure as (3R,11Z,19Z). researchgate.net

The synthetic approach to these complex molecules is multi-step and requires careful planning. Acetylation is typically one of the final steps in the synthesis, converting a hydroxyl group into an acetate (B1210297) ester. mdpi.com This is commonly achieved using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like triethylamine (B128534) or a catalyst such as DMAP (4-dimethylaminopyridine). mdpi.comorganic-chemistry.org Industrial-scale acetylation processes may use a mixture of acetic anhydride and acetic acid. google.com

Table 2: Illustrative Synthetic Strategy for an Acetylated Octacosadiene

| Step | Transformation | Reagents | Purpose |

|---|---|---|---|

| 1 | Chiral Epoxidation | m-CPBA, Sharpless Epoxidation | Introduce a stereocenter. |

| 2 | Epoxide Opening | Organocuprate | Form a C-C bond and set a second stereocenter. |

| 3 | Chain Elongation (e.g., Grignard reaction) | Alkyl magnesium bromide | Extend the carbon chain. |

| 4 | C=C Bond Formation (e.g., Wittig Reaction) | Phosphonium Ylide, Aldehyde | Introduce the second double bond. researchgate.net |

| 5 | Deprotection | Acid/Base or Hydrogenolysis | Remove protecting groups from hydroxyl functions. |

| 6 | Acetylation | Acetic Anhydride, Pyridine | Acetylate the target hydroxyl group. mdpi.comgoogle.com |

Octacosadienoic Acids and Alcohols (e.g., Octacosa-10,19-dien-1-ol, Octacosa-11,15-dienoic acid)

The key steps in the synthesis of Octacosa-10,19-dien-1-ol are summarized below: unito.itresearchgate.net

Oxidative Cleavage: Methyl undec-10-enoate (B1210307) is converted to Methyl 10-oxodecanoate (an aldehyde).

Phosphonium Salt Formation: (E)-1-bromooctadec-9-ene is reacted with triphenylphosphine (B44618) to create the corresponding phosphonium salt.

Ylide Formation: The phosphonium salt is treated with a strong base (n-butyllithium) to generate the phosphorus ylide.

Wittig Olefination: The ylide is reacted with methyl 10-oxodecanoate to form methyl octacosa-10,19-dienoate, creating the C28 backbone.

Reduction: The methyl ester is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding the final product, octacosa-10,19-dien-1-ol.

Octacosa-11,15-dienoic acid is another long-chain dienoic acid that has been studied. researchgate.net The synthesis of such (nZ, n+4Z)-dienoic acids can be achieved through modern catalytic methods. One powerful approach is the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes. sciforum.net This method allows for the stereoselective construction of the 1Z,5Z-diene motif, which corresponds to the 11Z,15Z pattern in this acid. The general strategy involves the catalytic reaction of two different allene (B1206475) fragments with a Grignard reagent to form a titanacyclopentane intermediate, which upon hydrolysis and further functionalization yields the target dienoic acid with high stereochemical purity. sciforum.net

Bio-inspired and Chemoenzymatic Synthetic Strategies for Alkadienes

The development of synthetic routes that mimic biological processes offers a powerful approach to constructing complex molecules like long-chain alkadienes. These strategies often leverage the remarkable selectivity and efficiency of enzymes, either in isolated form or within whole-cell systems, to achieve transformations that are challenging for traditional chemical methods. Bio-inspired and chemoenzymatic routes are particularly valuable for installing double bonds with specific stereochemistry and at precise locations within a long carbon chain, as is required for this compound.

Enzymatic Desaturation of Long-Chain Fatty Acids

A primary bio-inspired strategy for the synthesis of unsaturated hydrocarbons involves mimicking the natural biosynthesis of unsaturated fatty acids. In nature, fatty acid desaturase (FAD) enzymes introduce double bonds into saturated fatty acyl chains with high regio- and stereoselectivity. mdpi.comnih.govnih.gov These enzymes are central to producing the monounsaturated and polyunsaturated fatty acids essential for various biological functions, including maintaining membrane fluidity. mdpi.comnih.gov

The direct application of this concept to synthesize this compound would involve the sequential desaturation of a C28 saturated precursor, octacosanoic acid. This hypothetical pathway would require specific desaturase enzymes capable of acting on very-long-chain fatty acids (VLCFAs).

Δ9-Desaturase: The first double bond at the C-9 position could be introduced by a Δ9-desaturase. These enzymes are well-characterized and catalyze the conversion of saturated fatty acids like stearic acid (18:0) and palmitic acid (16:0) into their corresponding monounsaturated forms, oleic acid (18:1Δ⁹) and palmitoleic acid (16:1Δ⁹), respectively. frontiersin.org Research has shown that the substrate specificity of these enzymes is determined by their three-dimensional structure. For instance, substituting a bulky tyrosine residue at the end of the substrate-binding channel in mouse stearoyl-CoA desaturase with a smaller glycine (B1666218) residue enabled the enzyme to desaturate VLCFAs up to 26 carbons long while maintaining its Δ9 regioselectivity. nih.gov This suggests that protein engineering could be employed to develop a Δ9-desaturase capable of accommodating an octacosanoyl-CoA substrate.

Further Desaturation: The introduction of the second double bond at the C-19 position is more complex. It would require a desaturase that can recognize a monounsaturated C28 fatty acid as a substrate and introduce a second double bond ten carbons away from the first. This is analogous to the action of Δ12-desaturases, which convert oleic acid (18:1Δ⁹) to linoleic acid (18:2Δ⁹,¹²). frontiersin.org However, a native enzyme with Δ19 activity on a C28 chain is not commonly known. The biosynthesis of insect pheromones often involves unique desaturases with unusual regioselectivity, providing a precedent for the existence or evolution of such enzymes.

Once the corresponding (9Z,19Z)-octacosadienoic acid is formed, it could be converted to the target alkadiene via a terminal decarboxylation reaction. This step can also be achieved biocatalytically using enzymes like the P450 fatty acid decarboxylase from Jeotgalicoccus species (OleTJE). gsartor.orgasm.org This enzyme is known to convert long-chain fatty acids into terminal (α-)olefins. asm.orgnih.gov A potential chemoenzymatic cascade could therefore involve enzymatic desaturation followed by enzymatic decarboxylation. nih.gov

| Enzyme Class | Catalyzed Reaction | Typical Substrate(s) | Relevance to this compound Synthesis | Reference |

|---|---|---|---|---|

| Δ9-Fatty Acid Desaturase | Introduces a cis double bond between C-9 and C-10 | Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) | Potential to create the C-9 double bond from octacosanoic acid. Can be engineered for very-long-chain substrates. | nih.govfrontiersin.org |

| Δ12-Fatty Acid Desaturase | Introduces a cis double bond between C-12 and C-13 of a Δ9-monounsaturated fatty acid | Oleoyl-CoA (18:1Δ⁹) | Serves as a model for the introduction of a second double bond in a polyunsaturated chain. A desaturase with different regioselectivity (e.g., Δ19) would be needed. | frontiersin.org |

| Fatty Acid Decarboxylase (e.g., OleTJE) | Oxidative decarboxylation of a fatty acid to a terminal alkene | Long-chain fatty acids (C12-C20) | Could potentially convert a di-unsaturated dicarboxylic acid precursor into the target diene through tandem decarboxylation. | gsartor.orgasm.orgnih.gov |

| Fatty Acid Elongase (ELOVL) | Elongates the carbon chain of fatty acids | Saturated and polyunsaturated fatty acids | Could be used in a whole-cell biocatalyst to synthesize the C28 backbone from shorter, more common fatty acids before desaturation. | nih.gov |

Chemoenzymatic Routes from Precursors

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the selectivity of biocatalysis. This approach is highly effective for preparing stereochemically pure compounds. In the context of this compound, a likely strategy would involve the enzymatic preparation of chiral building blocks, followed by chemical coupling reactions.

For instance, the synthesis of the related pheromone, (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol, provides a clear template for such an approach. researchgate.net Although the final coupling and modification steps in that synthesis were chemical, enzymatic reactions could be envisioned for key transformations:

Enzymatic Kinetic Resolution: A racemic precursor alcohol could be resolved using a lipase-catalyzed acylation. This would provide an enantiomerically pure starting material, which is a common strategy in the synthesis of insect pheromones.

Stereoselective Reduction: An intermediate ketone could be reduced to a specific alcohol stereoisomer using a ketoreductase enzyme. This avoids the use of chiral chemical reducing agents and often proceeds with very high enantiomeric excess.

Following the enzymatic generation of key chiral synthons or stereochemically defined fragments, established chemical reactions such as the Wittig reaction or olefin metathesis could be used to construct the full C28 carbon skeleton and introduce the remaining double bonds. researchgate.netcore.ac.uk This combination of enzymatic precision and robust chemical coupling represents a powerful and flexible strategy for accessing complex targets like this compound.

Chemical Reactivity and Mechanistic Investigations of Octacosa 9,19 Diene

Fundamental Reaction Mechanisms of Non-Conjugated Diene Systems

The chemical reactivity of non-conjugated dienes like octacosa-9,19-diene is primarily the sum of the reactions of its individual double bonds. The large aliphatic chains flanking these reactive sites can introduce steric considerations and influence solubility, but the core electronic nature of the double bonds remains the principal driver of reactivity.

Electrophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder considerations for non-conjugated dienes)

Electrophilic addition is a characteristic reaction of alkenes. In the case of a non-conjugated diene, an electrophile (E⁺) will add to one of the double bonds, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻). For an unsymmetrical reagent (E-Nu), the addition to the double bonds at C9 and C19 would be expected to follow Markovnikov's rule, although in the case of this compound, the electronic environment of both sides of each double bond is similar. The addition of one equivalent of an electrophilic reagent like HBr would result in a mixture of products where the reagent has added across either the C9-C10 or the C19-C20 double bond. openstax.orglibretexts.org The reaction proceeds in two steps: protonation to form a secondary carbocation, followed by nucleophilic attack by the bromide ion. libretexts.org

When an electrophilic addition is performed on a non-conjugated diene, the double bonds react in much the same way as individual alkenes. openstax.orglibretexts.org For instance, the addition of two equivalents of HCl to 1,4-pentadiene (B1346968) yields 2,4-dichloropentane. openstax.org Similarly, for this compound, the addition of two equivalents of an electrophile would lead to addition at both double bonds.

Diels-Alder Considerations: The Diels-Alder reaction is a powerful [4+2] cycloaddition that requires a conjugated diene system. masterorganicchemistry.com The double bonds in this compound are isolated by nine methylene (B1212753) groups, preventing the necessary orbital overlap for a concerted Diels-Alder reaction. Therefore, this compound cannot act as the diene component in a traditional Diels-Alder reaction. masterorganicchemistry.comlibretexts.org While radical cation Diels-Alder reactions have been developed for some non-conjugated alkenes, these are highly specialized and not considered a general reaction pathway for this type of substrate.

Radical Initiated Transformations and Peroxidation Pathways

The autoxidation of unsaturated lipids, which are structurally analogous to long-chain dienes, proceeds via a free-radical chain mechanism. nih.govnih.govbritannica.com This process involves initiation, propagation, and termination steps. The C-H bonds adjacent to the double bonds (allylic positions) in this compound (at C8, C11, C18, and C21) are the most susceptible to hydrogen abstraction by an initiating radical.

The mechanism involves several key reaction types:

Initiation: Formation of a carbon-centered radical by abstraction of an allylic hydrogen.

Propagation:

Reaction of the carbon radical with molecular oxygen to form a peroxyl radical (ROO•). nih.govnih.gov

The peroxyl radical abstracts a hydrogen atom from another molecule of the diene, propagating the chain and forming a hydroperoxide (ROOH). nih.gov

The peroxyl radical can also undergo intramolecular cyclization or fragmentation. nih.gov

Termination: Combination of two radical species.

Recent studies have also highlighted a potential autoxidation mechanism initiated by the addition of a hydroxyl radical (OH•) to a C=C bond, leading to propagation via Criegee intermediates, which could be relevant under specific environmental conditions. pnas.org Thiyl radicals can also catalyze the cis-trans isomerization of double bonds in polyunsaturated fatty acids through a radical-mediated process. researchgate.net

Catalytic Transformations of this compound

Catalysis offers pathways for the selective modification of dienic systems, enabling control over hydrogenation, isomerization, oxidation, and chain restructuring.

Selective Hydrogenation and Isomerization Kinetics of Dienic Systems

The selective hydrogenation of a non-conjugated diene to a monoene is a significant industrial process. Catalytic hydrogenation of polyunsaturated fatty acids to their monounsaturated counterparts is a key step in various applications. rsc.org For this compound, selective hydrogenation would involve the reduction of one double bond while leaving the other intact. This can be achieved using specific catalysts that favor the hydrogenation of dienes over monoenes. Copper-based catalysts have shown good selectivity for the partial hydrogenation of vegetable oils, maximizing the content of oleic acid (a C18 monoene). mdpi.com

The general reaction network for a C18 fatty acid methyl ester involves consecutive hydrogenation steps, where linolenate (C18:3) is hydrogenated to linoleate (B1235992) (C18:2), then to oleate (B1233923) (C18:1), and finally to stearate (B1226849) (C18:0). rsc.org During this process, isomerization of the double bonds (both positional and geometric, from cis to trans) can also occur. rsc.org For this compound, a simplified analogous pathway would be:

This compound → Octacosenes → Octacosane (B166375)

Kinetic studies on the hydrogenation of oleic acid have been performed using catalysts like Ru–Sn–B/Al₂O₃. conicet.gov.ar These studies show that an increase in temperature generally increases the reaction rate, but selectivity towards the unsaturated alcohol (if the acid is being reduced) can pass through a maximum before further hydrogenation to the saturated alkane occurs. conicet.gov.ar

Isomerization of non-conjugated polyunsaturated fatty acids to their conjugated counterparts can be achieved using various catalysts, including transition metal complexes. google.comgoogle.com This process is driven by the greater thermodynamic stability of the conjugated system.

Table 1: Representative Catalyst Systems for Selective Hydrogenation of Polyunsaturated Fatty Acids

| Catalyst System | Substrate Example | Key Findings & Selectivity | Reference |

| Copper-based/Silica | Canola Oil (rich in C18:2, C18:3) | High conversion of C18:3 and C18:2 with good selectivity to C18:1. | mdpi.com |

| Rh–Sn–B/Al₂O₃ | Oleic Acid | Selective hydrogenation of carboxylic acid to alcohol (82-83% yield of oleyl alcohol). | rsc.org |

| Ru–Sn–B/Al₂O₃ | Oleic Acid | Selective to oleyl alcohol, with selectivity peaking at an optimal temperature. | conicet.gov.ar |

| Heterogeneous Transition Metal | Linoleic Rich Vegetable Oils | Isomerization to conjugated linoleic acid (CLA) followed by potential hydrogenation. | google.com |

Oxidation Reactions and Ozonolysis Studies

The double bonds in this compound can be cleaved through oxidation. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce aldehydes or ketones. wikipedia.orgquora.com The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable ozonide. quora.commasterorganicchemistry.com Subsequent workup determines the final products. Reductive workup (e.g., with zinc/water or dimethyl sulfide) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids.

For this compound, complete ozonolysis followed by reductive workup would cleave the molecule at both double bonds, yielding a mixture of three fragments:

Nonanal (from the C1-C9 fragment)

Decane-1,10-dial (from the C10-C18 fragment)

Nonanal (from the C20-C28 fragment)

The kinetics of ozonolysis reactions in the atmosphere show that they proceed via the formation of Criegee intermediates (CIs). The stability and reaction pathways of these CIs depend on their structure and the surrounding atmospheric conditions. copernicus.org

Other oxidative cleavage methods for long-chain alkenes utilize reagents like hydrogen peroxide with a tungsten-based catalyst, which can convert terminal alkenes into carboxylic acids. figshare.comacs.org

Olefin Metathesis Reactions for Long-Chain Alkene Modification

Olefin metathesis is a versatile catalytic reaction that redistributes alkylidene fragments of alkenes. scielo.brias.ac.in For a non-conjugated diene like this compound, several metathesis reactions are possible:

Ring-Closing Metathesis (RCM): While theoretically possible if the two double bonds were closer, the nine-carbon linker between the double bonds in this compound makes intramolecular RCM highly improbable due to the large, entropically disfavored ring that would be formed.

Acyclic Diene Metathesis (ADMET): This is a step-growth polymerization reaction of α,ω-dienes. Since this compound has internal double bonds, it would not directly undergo ADMET in the typical sense, which requires terminal dienes.

Cross-Metathesis (CM): This is the most relevant metathesis reaction for this compound. It involves reacting the diene with another olefin to create new products. For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would cleave the long chain at the double bonds, producing shorter-chain terminal and internal olefins. scielo.br Ethenolysis of methyl oleate, for instance, yields 1-decene (B1663960) and methyl dec-9-enoate. d-nb.info For this compound, ethenolysis would be expected to produce 1-decene and 1,11-dodecadiene.

The choice of catalyst (e.g., Grubbs or Schrock catalysts) and reaction conditions can be tuned to control the selectivity of these transformations. preprints.org Metathesis has become a key strategy in oleochemistry for converting long-chain fatty acids into valuable platform chemicals, polymers, and specialty materials. scielo.brias.ac.inrsc.org

Table 2: Potential Products from Cross-Metathesis of this compound

| Metathesis Reaction | Reagent | Expected Major Products |

| Self-Metathesis | None (intramolecular) | Oligomers/polymers and cyclic dienes (e.g., cyclooctadecene) |

| Ethenolysis (CM) | Ethylene (H₂C=CH₂) | 1-Decene, 1,11-Dodecadiene |

| Cross-Metathesis | Propene | 2-Undecene, 2,12-Tridecadiene |

| Cross-Metathesis | Methyl Acrylate | Methyl dec-2-enoate, Methyl dodec-2,12-dienoate |

Polymerization Behavior of Dienic Monomers

Non-conjugated dienes like this compound can undergo polymerization through several methods, with Acyclic Diene Metathesis (ADMET) being a particularly effective technique for such long-chain monomers. wikipedia.orgjove.com ADMET is a type of step-growth condensation polymerization that is driven by the removal of a small volatile molecule, typically ethylene gas. wikipedia.org

The polymerization of terminal dienes via ADMET allows for the synthesis of linear unsaturated polymers. jove.com The general mechanism involves a metal carbene catalyst, such as Grubbs or Schrock catalysts, which reacts with a terminal double bond of the diene to form a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to generate a new metal carbene and release ethylene. The process continues, leading to the formation of a polyene chain. jove.com For a non-terminal diene like this compound, ADMET would lead to the formation of a polymer with internal double bonds and the release of other small olefin molecules, depending on the precise catalytic cycle.

The choice of catalyst is crucial and influences the stereochemistry of the resulting polymer, yielding either cis- or trans-double bonds in the polymer backbone. wikipedia.org For instance, the polymerization of 1,9-decadiene (B157367) with a Schrock molybdenum catalyst has been shown to produce poly(octenylene) with over 90% trans double bonds. wikipedia.org

Another approach to the polymerization of non-conjugated dienes is their copolymerization with other olefins, such as ethylene, using metallocene catalysts like Cp2ZrCl2/MAO. researchgate.net This process can introduce branching into the main polymer chain. The reactivity of the non-conjugated diene in such copolymerizations is often lower than that of simple olefins like ethylene, which can result in polymers with uncyclized diene units incorporated as pendant groups. researchgate.net The polymerization conditions, particularly temperature, can significantly affect the degree of crosslinking in the final polymer. researchgate.net

The table below summarizes key aspects of the polymerization of non-conjugated dienes, which are applicable to this compound.

| Polymerization Method | Catalyst Type | Key Characteristics | Resulting Polymer Structure |

| Acyclic Diene Metathesis (ADMET) | Grubbs, Schrock (Ru, Mo-based) | Step-growth polymerization, driven by removal of volatile byproducts. wikipedia.org | Linear unsaturated polymer with controlled stereochemistry (cis/trans). wikipedia.org |

| Copolymerization | Metallocene (e.g., Cp2ZrCl2/MAO) | Introduces branching or pendant vinyl groups. researchgate.net | Branched or linear copolymers with incorporated diene units. researchgate.net |

Conformational Analysis and Stereochemical Impact on Reactivity Profiles

The reactivity of the double bonds in this compound is influenced by their accessibility, which is determined by the molecule's conformation. For intramolecular reactions, such as ring-closing metathesis, the molecule must adopt a conformation that brings the two double bonds into proximity. The length and flexibility of the eight-carbon chain separating the double bonds (from C10 to C18) allow for this possibility, potentially leading to the formation of a large cycloalkene.

The stereochemistry of the double bonds also plays a critical role in reactions where stereospecificity is important. For example, in reactions involving addition to the double bonds, the approach of the reagent can be sterically hindered by the long alkyl chains, and the existing stereochemistry of the double bond will dictate the stereochemistry of the resulting product. In polymerization reactions like ADMET, the stereochemistry of the monomer's double bonds can influence the tacticity and the cis/trans content of the resulting polymer. wikipedia.org

The table below outlines the key conformational and stereochemical features of this compound and their impact on its reactivity.

| Feature | Description | Impact on Reactivity |

| Alkyl Chain Conformation | Dominated by low-energy anti (zigzag) and higher-energy gauche conformations. unicamp.brlibretexts.org | Influences the overall shape and accessibility of the double bonds. The flexibility allows the molecule to adopt conformations suitable for intramolecular reactions. |

| Cis/Trans Isomerism | The double bonds at C9 and C19 can exist as cis or trans isomers. wou.edu | A cis isomer introduces a significant bend in the chain, while a trans isomer maintains a more linear shape. This affects packing in the solid state and the geometry of approach for reagents. |

| Stereospecificity in Reactions | The stereochemistry of the starting diene is often preserved in the product of addition reactions. jove.com | Determines the stereochemical outcome of reactions at the double bonds. For example, a cis-dienophile in a Diels-Alder reaction yields a cis-substituted product. jove.com While this compound is a non-conjugated diene and thus not a typical Diels-Alder substrate, the principle of stereochemical retention applies to other concerted addition reactions. |

Natural Occurrence and Biosynthetic Pathways of Octacosadienes

Identification and Distribution in Biological Organisms

Role as Insect Pheromones and Cuticular Hydrocarbons in Drosophila species

Cuticular hydrocarbons (CHCs) are a crucial component of the insect cuticle, primarily serving to prevent desiccation. oup.compeerj.com Over time, these compounds have evolved to function as complex chemical signals, or pheromones, that mediate both inter- and intraspecific communication. plos.org In many Drosophila species, CHCs are key to species and sex recognition, influencing courtship and mating behaviors. plos.orgcambridge.org

While 7,11-dienes are more commonly cited as the primary female sex pheromones in Drosophila melanogaster, the broader family of long-chain dienes, including isomers of octacosadiene, plays a significant role in the chemical profile of these flies. plos.orgcambridge.org A related compound, 3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene (also known as CH503), has been identified as a male-specific sex pheromone in D. melanogaster. mdpi.comnih.govsemanticscholar.org This compound is transferred to females during mating and acts as a long-lasting courtship inhibitor, signaling the female's mated status to other males for up to ten days. nih.govsemanticscholar.org The octacosa-11,19-diene backbone of this pheromone highlights the importance of this specific carbon chain length and diene structure in Drosophila chemical communication.

The specific blend of CHCs, including the presence and ratio of different dienes, can be sexually dimorphic and vary between different geographic populations, indicating their role in reproductive isolation and evolution. cambridge.orgpnas.orgmdpi.com The detection of these hydrocarbons occurs at a short distance or upon contact, perceived by gustatory and olfactory organs on the fly's legs and head. mdpi.com

| Compound Name | Chemical Formula | Primary Role | Sex Specificity | Reference |

|---|---|---|---|---|

| 7,11-Heptacosadiene | C27H52 | Female sex pheromone (attractant) | Predominantly Female | cambridge.orgfrontiersin.org |

| 7,11-Nonacosadiene | C29H56 | Female sex pheromone (attractant) | Predominantly Female | nih.gov |

| 7-Tricosene | C23H46 | Male pheromone (courtship stimulant) | Predominantly Male | cambridge.org |

| 7-Pentacosene | C25H50 | Male pheromone (courtship stimulant) | Predominantly Male | cambridge.org |

| 3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene (CH503) | C30H56O3 | Male anti-aphrodisiac (transferred to females) | Male | mdpi.comnih.govsemanticscholar.org |

Occurrence as Metabolites in Marine Microorganisms and Plants

Beyond the realm of insects, long-chain hydrocarbons and their derivatives are found in a diverse array of organisms. In the marine environment, certain cyanobacteria (blue-green algae) are known producers of unique lipids. For instance, the marine cyanobacterium Lyngbya sordida has been found to produce octacosa-1,27-diene, a toxic derivative. researchgate.net While the double bond positions differ from the 9,19-isomer, this discovery underscores that long-chain dienes with an octacosane (B166375) backbone are part of the metabolic repertoire of marine microorganisms. Marine bacteria are also known to synthesize long-chain polyunsaturated hydrocarbons through pathways linked to fatty acid synthesis. frontiersin.org

In the plant kingdom, long-chain hydrocarbons are common constituents of epicuticular waxes, where they play a protective role. While specific identification of octacosa-9,19-diene is not widespread in readily available literature, related long-chain compounds are well-documented. For example, octacosanol, a saturated C28 alcohol, has been isolated from the plant Adina cordifolia. cdnsciencepub.com The biosynthetic pathways that produce these long-chain molecules are present in plants, suggesting the potential for the formation of various unsaturated isomers, though they may not be as prevalent or as well-studied as those in insects.

Ecological Significance in Interspecies Chemical Communication (non-human systems)

Chemical communication is a fundamental aspect of ecological interactions, governing relationships not just within a species but also between different species. nih.govrsc.org The specific blend of cuticular hydrocarbons on an insect acts as a "chemical signature," allowing for species recognition and preventing interspecific mating, which can be costly. researchgate.net For example, the presence of 7,11-heptacosadiene on D. melanogaster females attracts conspecific males but repels males of the sibling species D. simulans, contributing to reproductive isolation. frontiersin.org

While direct evidence for this compound's role in interspecies interactions is sparse, the principles governing CHC-mediated communication apply. Any variation in the diene profile, including the presence of isomers like this compound, could potentially alter a species' chemical signature. This could influence interactions with predators, parasites, or symbiotic microorganisms that use these chemical cues to locate or identify their hosts. science.gov The complex bouquet of compounds on an organism's cuticle forms a chemical language that is integral to its place within the broader ecosystem.

Elucidation of Biosynthetic Routes to Long-Chain Dienes

The biosynthesis of long-chain hydrocarbons like this compound is a multi-step process deeply rooted in fatty acid metabolism. oup.com It involves a series of enzymatic reactions that build, elongate, and modify fatty acid precursors.

Fatty Acid Synthase and Elongase Systems in Long-Chain Hydrocarbon Biogenesis

The journey begins with Fatty Acid Synthase (FAS) enzymes, which construct fatty acid chains. researchgate.netnih.gov FAS typically produces fatty acyl-CoAs with chain lengths up to 16 or 18 carbons (e.g., palmitoyl-CoA or stearoyl-CoA) from acetyl-CoA and malonyl-CoA building blocks. scispace.com

To achieve the much greater lengths required for CHCs like octacosadiene (a C28 compound), these initial fatty acids must be further extended. This is the role of elongase systems. plos.org Elongases are multi-enzyme complexes that sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. researchgate.netplos.org The specificity of different elongase enzymes is a key determinant of the final chain length of the hydrocarbon. oup.comnih.gov In insects, multiple elongase genes exist, and their differential expression contributes to the diversity of CHC chain lengths observed between species and sexes. plos.orgresearchgate.netbiorxiv.org For the synthesis of an octacosane (C28) backbone, a C16 precursor would need to undergo six cycles of elongation.

After elongation, the very-long-chain fatty acyl-CoA is typically reduced to an aldehyde, which is then decarbonylated by a cytochrome P450 enzyme to form the final hydrocarbon, losing one carbon in the process. researchgate.netpnas.org Therefore, the precursor for a C28 diene would be a C29 dienoic aldehyde.

Desaturase Enzyme Specificity and Regioselectivity for C-9 and C-19 Double Bond Positions

The introduction of double bonds into the hydrocarbon chain is catalyzed by fatty acid desaturase enzymes. oup.comnih.gov These enzymes exhibit remarkable specificity, both in terms of the substrate they act upon and the position (regioselectivity) where they introduce the double bond. uni-goettingen.degsartor.org

In Drosophila, several desaturase genes have been identified, and their specific activities are responsible for the characteristic diene pheromones. researchgate.net For example, the production of 7,11-dienes involves two desaturation steps. mdpi.com Similarly, the synthesis of this compound would require desaturase activity at the C-9 and C-19 positions of the fatty acid precursor.

The regioselectivity of a desaturase—its ability to target a specific carbon—is a complex trait determined by the enzyme's structure and its interaction with the substrate fatty acid chain. pnas.orgpnas.org The synthesis of a diene with widely separated double bonds like in the 9,19-isomer likely involves either two different desaturase enzymes with distinct regioselectivities or a single enzyme capable of acting at multiple positions on a very-long-chain fatty acid. The precise desaturase(s) responsible for the C-19 double bond in a C28 chain in Drosophila or other organisms remains an area for more detailed investigation, but the established principles of desaturase function provide a clear framework for how such a molecule is created.

| Enzyme Class | Function | Significance for this compound | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Synthesizes initial C16-C18 fatty acid precursors. | Initiates the carbon backbone construction. | researchgate.netnih.gov |

| Elongases | Sequentially add 2-carbon units to the fatty acid chain. | Extends the precursor chain to the required C28 length. | plos.orgnih.gov |

| Desaturases | Introduce double bonds at specific positions. | Create the C=C double bonds at the 9 and 19 positions. | oup.comresearchgate.net |

| Reductases & Decarbonylases | Convert the fatty acyl-CoA to an aldehyde and then to a hydrocarbon. | Final step in forming the alkadiene from its fatty acid precursor. | pnas.org |

Genetic and Environmental Factors Influencing Diene Biosynthesis

The biosynthesis of dienes, including long-chain dienes like octacosadienes, is a complex process regulated by a sophisticated interplay of internal genetic controls and external environmental cues. In insects, these unsaturated hydrocarbons are crucial components of the cuticle, serving roles in preventing desiccation and acting as chemical signals for communication. researchgate.netresearchgate.netscienceopen.com The precise composition of the cuticular hydrocarbon (CHC) profile, particularly the presence and abundance of specific dienes, is not static but is dynamically modulated by both an organism's genetic makeup and its surrounding environment.

Genetic Factors

The genetic architecture underlying diene biosynthesis is intricate, involving genes that control developmental pathways, sex determination, and the enzymatic machinery directly responsible for hydrocarbon production. Research, particularly in the model organism Drosophila melanogaster, has identified several key genes and gene complexes that exert significant influence over the production of dienic compounds.

The synthesis of CHCs originates from fatty acid metabolism, where fatty acid synthases (FAS) create fatty acyl-CoA precursors. researchgate.netresearchgate.net These precursors are then elongated by elongase enzymes and subsequently, desaturase enzymes introduce double bonds into the carbon chains to form alkenes and alkadienes. researchgate.netresearchgate.net The final step involves the conversion of very-long-chain fatty aldehydes into hydrocarbons. pnas.org

Key genetic regulators identified include:

Homeotic Genes: In Drosophila melanogaster, the Antennapedia (ANT-C) and Bithorax (BX-C) homeotic gene complexes play a significant role in regulating diene production in females. nih.govcambridge.org Mutations in these complexes can have opposite effects: certain ANT-C mutations lead to an increase in dienes, while many BX-C mutations result in a decrease. nih.govcambridge.org This suggests that these genes, which define the identity of body segments, also control the localized expression of factors necessary for diene synthesis, with the abdomen being a crucial site for this process. nih.govcambridge.org

Desaturase Genes: The introduction of double bonds is a critical step catalyzed by desaturase enzymes. A female-specific desaturase gene, desatF, has been identified in D. melanogaster as being responsible for creating the second double bond in diene hydrocarbons like 7,11-heptacosadiene. researchgate.net Knockdown of the desatF gene results in a dramatic decrease in female dienes and a corresponding increase in monoenes. researchgate.net Other desaturases, such as desat1 and desat2, are involved in producing monoenes, which can be precursors to dienes. researchgate.net

Sex-Determination Genes: The sexual dimorphism observed in the CHC profiles of many insects is under the control of the sex-determination gene cascade. researchgate.net Genes such as transformer (tra) and doublesex (dsx) have been shown to influence CHC composition. For instance, the ectopic expression of tra in male oenocytes can up-regulate the expression of elongation enzymes and "feminize" the CHC profile, leading to the production of dienes characteristic of females. researchgate.net

Table 1: Genetic Factors Influencing Diene Biosynthesis in Drosophila melanogaster

| Gene/Gene Complex | Function/Role | Effect on Diene Biosynthesis | References |

| Antennapedia Complex (ANT-C) | Homeotic genes defining thoracic and head segments. | Mutations can cause an increase in diene production in females, suggesting a repressive role or indirect influence from anterior body segments. | nih.govcambridge.org |

| Bithorax Complex (BX-C) | Homeotic genes defining abdominal and posterior thoracic segments. | Mutations often result in a decrease in dienes, highlighting the abdomen's critical role in their synthesis. | nih.govcambridge.org |

| desatF | Female-specific fatty acid desaturase. | Catalyzes the formation of a second double bond, essential for converting monoenes to dienes. Knockdown leads to a sharp decrease in dienes. | researchgate.net |

| transformer (tra) | Sex-determination gene. | Ectopic expression in males can induce a female-like CHC profile, increasing diene production. | researchgate.net |

| doublesex (dsx) | Sex-determination gene. | Acts as a downstream target in the sex-determination pathway that regulates CHC production. | cambridge.org |

Environmental Factors

The biosynthesis of dienes is highly plastic and responsive to a variety of external environmental conditions. These factors can modulate gene expression and enzymatic activity, thereby altering the CHC profile to adapt the organism to its current surroundings. This plasticity is crucial for both survival, such as adapting to different climatic conditions, and for social communication.

Key environmental influences include:

Temperature and Humidity: These abiotic factors are significant drivers of CHC profile composition. u-tokyo.ac.jpentomoljournal.com Because a primary function of the CHC layer is to prevent water loss, changes in ambient temperature and humidity can trigger physiological adjustments in the composition of cuticular lipids to maintain water balance. scienceopen.com For example, insects in colder or more humid environments may exhibit different hydrocarbon profiles compared to those in hot, dry conditions. u-tokyo.ac.jpentomoljournal.com

Diet and Nutrition: The availability and quality of food resources can directly impact hydrocarbon synthesis. ncsu.edunumberanalytics.com The entire biosynthetic pathway is energetically demanding and relies on precursors derived from metabolism. Studies in the German cockroach, Blattella germanica, have shown that hydrocarbon synthesis is directly related to stage-specific food intake. ncsu.edu Nutritional stress can, therefore, limit the production of complex hydrocarbons like dienes.

Social Environment and Population Density: The social context, including population density and interactions with other individuals, can influence pheromone production. researchgate.net In Drosophila, the levels of certain pheromonal compounds have been shown to change in response to group size and social interactions. researchgate.net This is particularly relevant for dienes that function as contact pheromones in mate recognition.

Maternally-Transmitted Factors: Recent research suggests that factors transmitted from the mother, such as microbes on the egg chorion or pheromones like cis-vaccenyl acetate (B1210297) transferred during copulation, can influence the pheromone biosynthesis of the offspring. researchgate.net

Table 2: Environmental Factors Influencing Diene and General CHC Biosynthesis

| Environmental Factor | Observed Effect on Biosynthesis | Organism(s) Studied | References |

| Temperature | Influences the composition of the CHC profile, likely to optimize desiccation resistance. | General insects, Zophobas morio | u-tokyo.ac.jpentomoljournal.comnumberanalytics.com |

| Humidity | Correlated with changes in cuticular hydrocarbon composition to regulate water balance. | General insects, Zophobas morio | u-tokyo.ac.jpentomoljournal.com |

| Diet/Nutrition | The rate of hydrocarbon synthesis is linked to food intake. Nutritional status influences the availability of precursors. | Blattella germanica, General insects | ncsu.edunumberanalytics.com |

| Population Density | Can affect the levels of CHCs and volatile pheromones produced by individuals. | Drosophila melanogaster | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Octacosa 9,19 Diene

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by measuring its mass with very high accuracy. For Octacosa-9,19-diene, HRMS provides the experimental mass value that can be matched against the theoretical mass calculated from its chemical formula, C₂₈H₅₄. epa.gov

The monoisotopic mass of this compound is calculated to be 390.4226 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry for analyzing hydrocarbons. nih.gov The energetic electrons in the EI source cause the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that provides structural information. For a long-chain, non-conjugated diene like this compound, the fragmentation is predictable. The molecular ion (M⁺) peak at m/z 390 would be observed, although it may be weak in long-chain alkanes and alkenes. aocs.org Key fragmentation pathways would include:

Allylic Cleavage: The bonds adjacent to the double bonds (C8-C9, C10-C11, C18-C19, C20-C21) are weakened. Cleavage at these positions results in stable allylic carbocations, leading to significant fragment ions.

Alkene Series Fragmentation: A characteristic pattern of ion clusters separated by 14 mass units (corresponding to the loss of -CH₂- groups) is expected. aocs.org

Table 1: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Structure/Origin |

|---|---|

| 390 | Molecular Ion [C₂₈H₅₄]⁺ |

| 375 | Loss of a methyl group [M-CH₃]⁺ |

| 361 | Loss of an ethyl group [M-C₂H₅]⁺ |

| 277 | Cleavage at C10-C11 or C18-C19 (Allylic) |

| 249 | Cleavage at C8-C9 or C20-C21 (Allylic) |

| 123 | Fragment from cleavage at C8-C9 ([C₉H₁₅]⁺) |

| 111 | Fragment from cleavage at C10-C11 ([C₈H₁₅]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. Through a combination of 1D (¹H, ¹³C) and 2D experiments, the complete structure of this compound can be mapped out.

The chemical shifts of the olefinic protons and carbons confirm the presence of double bonds, while the coupling constants between vinyl protons are diagnostic of their stereochemistry. libretexts.org

¹H NMR: The protons directly on the double bonds (H-9, H-10, H-19, H-20) are expected to resonate in the range of δ 5.3-5.4 ppm. nih.gov The coupling constant (J-value) between these protons reveals the geometry: a typical J-value for a cis (Z) relationship is 6-14 Hz, while a trans (E) relationship gives a larger coupling of 11-18 Hz. libretexts.orgyoutube.com

¹³C NMR: The carbons of the double bonds (C-9, C-10, C-19, C-20) typically appear in the range of δ 125-135 ppm. bhu.ac.in The chemical shifts of the allylic carbons (C-8, C-11, C-18, C-21) are also sensitive to the double bond's stereochemistry.

A full assignment of the structure relies on a suite of NMR experiments.

¹H NMR: Provides information on the different types of protons and their relative numbers. For this compound, one would expect signals for the terminal methyl groups, the long methylene (B1212753) chain, the allylic protons, and the olefinic protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. bhu.ac.in Due to the molecule's symmetry, fewer than 28 signals would be expected.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. libretexts.orgtandfonline.com

COSY: Shows which protons are coupled to each other, for instance, connecting the olefinic protons (H-9, H-10) to their neighboring allylic protons (H-8, H-11).

HSQC/HMQC: Correlates each proton signal to the carbon atom it is directly attached to.

HMBC: Reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C1, C28 | ~0.88 (t) | ~14.1 | Terminal methyl groups |

| C2-C7, C12-C17, C22-C27 | ~1.2-1.4 (m) | ~22-32 | Methylene chain |

| C8, C11, C18, C21 | ~2.0 (m) | ~27-33 | Allylic protons/carbons. Shift depends on stereochemistry. |

| C9, C10, C19, C20 | ~5.3-5.4 (m) | ~130 | Olefinic protons/carbons |

Note: Predicted values are based on data for similar long-chain alkenes. Actual values may vary. (t) = triplet, (m) = multiplet.

Determination of Double Bond Positions and cis/trans Stereochemistry

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. numberanalytics.com For this compound, these methods would confirm the presence of alkane and alkene moieties. The two techniques are complementary; vibrations that are weak in IR may be strong in Raman, and vice-versa. acs.org

Alkane groups: Strong C-H stretching absorptions are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Alkene groups:

The C=C bond stretch appears in the 1640-1680 cm⁻¹ region. This band is often weak in the IR spectrum for symmetrically substituted alkenes but gives a strong signal in the Raman spectrum. spectroscopyonline.com

The vinyl C-H bond stretch is observed at wavenumbers just above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹).

The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the double bond's substitution pattern and stereochemistry. A trans isomer gives a strong, sharp band around 960-970 cm⁻¹, while a cis isomer shows a broad band around 675-730 cm⁻¹. spectroscopyonline.comspcmc.ac.in

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch | 3010-3030 | Medium | Medium |

| -C-H Stretch (alkane) | 2850-2960 | Strong | Strong |

| C=C Stretch | 1640-1680 | Weak to Medium | Strong |

| -CH₂- Bend (Scissoring) | ~1465 | Medium | Weak |

| =C-H Bend (oop, trans) | 960-970 | Strong | Weak |

| =C-H Bend (oop, cis) | 675-730 | Medium-Strong | Weak |

Advanced Chromatographic Techniques for Separation and Quantification

This compound is often found as a component of complex mixtures, such as the cuticular hydrocarbons of insects. nih.govzenodo.org Advanced chromatographic techniques are essential for its separation from other components and for its quantification.

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like long-chain hydrocarbons. hslu.ch The separation occurs as the sample travels through a long capillary column.

GC Column: A non-polar capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5), is typically used for hydrocarbon analysis. nih.gov

Temperature Program: A temperature ramp is employed to elute compounds over a wide range of boiling points. For cuticular hydrocarbons, the oven temperature might start around 150°C and ramp up to 320°C or higher to ensure the elution of very long-chain components. nih.govmdpi.com

Following separation, the eluting compounds are identified and quantified by specialized detectors:

Flame Ionization Detector (FID): This is a mass-sensitive detector that is highly responsive to nearly all organic compounds containing carbon. scioninstruments.comjove.com It generates a signal proportional to the amount of carbon atoms entering the flame, making it an excellent choice for accurate quantification of hydrocarbons. chromatographyonline.commeasurlabs.com

Mass Spectrometry (MS): When coupled with GC (GC-MS), the mass spectrometer serves as a powerful detector that provides structural information. As each separated component elutes from the column, it is ionized, and a mass spectrum is generated, allowing for its identification by comparing the spectrum to a library or through detailed interpretation as described in section 5.1. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations of Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of derivatives of this compound. researchgate.net The versatility of HPLC allows for its application in both analytical and preparative scales, depending on the specific requirements of the study. thermofisher.com

For the separation of long-chain, nonpolar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. To enhance detection, especially when a UV detector is used, derivatization of the diene may be necessary. For instance, creating derivatives with UV-absorbing groups allows for sensitive detection. gerli.com

Silver ion HPLC (Ag+-HPLC) is a powerful technique for separating unsaturated compounds based on the number, geometry, and position of their double bonds. upce.cz The silver ions impregnated onto the stationary phase interact with the π-electrons of the double bonds in this compound, leading to differential retention. This method is particularly useful for isolating specific isomers of the diene from a mixture.

The choice between analytical and preparative HPLC depends on the goal. Analytical HPLC focuses on the qualitative and quantitative analysis of the sample, utilizing smaller columns and lower flow rates to achieve high resolution. thermofisher.com In contrast, preparative HPLC is used to isolate and purify larger quantities of a specific compound for further experiments, employing larger columns and higher flow rates. thermofisher.com

Table 1: Comparison of Analytical and Preparative HPLC for this compound Derivatives

| Feature | Analytical HPLC | Preparative HPLC |

| Objective | Identification and quantification | Isolation and purification |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | > 10 mm |

| Flow Rate | Typically 0.2 - 2.0 mL/min | > 10 mL/min |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

| Resolution | High | Moderate to high, can be optimized |

| Application for this compound | Determining isomeric purity, quantifying in a mixture. | Purifying a specific isomer for structural elucidation or bioassays. |

Orthogonal Chromatographic Methods for Complex Mixture Analysis

For highly complex mixtures containing this compound, a single chromatographic separation may not be sufficient to resolve all components. In such cases, orthogonal chromatographic methods, particularly comprehensive two-dimensional gas chromatography (GC×GC), offer significantly enhanced separation power. researchgate.net

GC×GC utilizes two columns with different stationary phase selectivities (e.g., a nonpolar column in the first dimension and a polar column in the second dimension) connected by a modulator. longdom.org This setup allows for a two-dimensional separation of the sample, providing a much higher peak capacity than one-dimensional GC. ifpenergiesnouvelles.fr For a complex hydrocarbon mixture, the first dimension might separate components based on their boiling points (volatility), while the second dimension provides separation based on polarity. researchgate.net This results in a structured two-dimensional chromatogram where compounds of similar chemical classes group together, facilitating their identification. ifpenergiesnouvelles.fr

The high resolution of GC×GC is particularly advantageous for separating isomers of long-chain dienes like this compound from other hydrocarbons in complex matrices such as petroleum products or biological extracts. ifpenergiesnouvelles.fr When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides both high-resolution separation and mass spectral data for confident peak identification.

Another powerful two-dimensional approach is the combination of liquid chromatography (LC) and GC (LC-GC). For instance, silver-ion HPLC could be used in the first dimension to fractionate the sample based on the degree of unsaturation, followed by GC analysis of the collected fractions for detailed separation of the components within each fraction. upce.cz Similarly, coupling different LC modes, such as size-exclusion chromatography (SEC) with normal-phase LC (NPLC), can provide enhanced separation of complex lipid mixtures. wur.nl

Hyphenated Techniques and Spatially Resolved Mass Spectrometry

Hyphenated techniques, which combine a separation method with a detection method like mass spectrometry, are invaluable for the analysis of specific compounds in complex samples.

UV-LDI-o-TOF MS is a soft ionization technique that allows for the direct analysis of compounds from surfaces without the need for a matrix, which is typically required in Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.net This method is particularly useful for analyzing cuticular lipids, including long-chain hydrocarbons like this compound, directly from the surface of an organism, such as an insect. researchgate.netmdpi.com

The use of a UV laser allows for the desorption and ionization of the analytes with minimal fragmentation, preserving the molecular ion for accurate mass determination. researchgate.net The orthogonal time-of-flight (o-TOF) analyzer provides high mass accuracy and resolution. This technique has been successfully used to identify and characterize novel, more polar compounds on insect cuticles that are not readily detected by traditional GC-MS methods. mdpi.com For instance, it has been instrumental in the discovery of long-chain acetyldienylacetates on Drosophila. mdpi.com

The spatial resolution of this technique allows for mapping the distribution of specific compounds on a surface, providing valuable insights into their biological roles. researchgate.net

MALDI-TOF MSI is a powerful tool for visualizing the spatial distribution of molecules within a sample, such as a tissue section. nih.govnih.gov While MALDI is more established for the analysis of proteins and peptides, its application in lipidomics is growing. nih.gov For nonpolar compounds like this compound, which are difficult to ionize, the choice of matrix and cationizing agent is crucial. nih.gov Silver ions (Ag+) have been shown to be effective for the analysis of unsaturated hydrocarbons, as they readily form adducts with the double bonds. nih.govnih.gov

In a typical MALDI imaging experiment, a thin tissue section is coated with a matrix solution, and a laser is rastered across the surface. At each point, a mass spectrum is acquired, and by plotting the intensity of a specific ion (e.g., the [M+Ag]+ ion of this compound) at each x, y coordinate, a two-dimensional ion image is generated. This allows for the precise localization of the compound within the tissue architecture. nih.gov The development of new matrices and sample preparation techniques continues to improve the sensitivity and spatial resolution of MALDI-MSI for lipids and hydrocarbons. nih.govacs.org

Table 2: Key Parameters in MALDI-TOF MSI of Lipids

| Parameter | Description | Importance for this compound Analysis |

| Matrix | A light-absorbing compound that co-crystallizes with the analyte. | The choice of matrix (e.g., DHB, CHCA, or novel matrices) affects ionization efficiency and background signals. acs.orgmdpi.com |

| Cationizing Agent | An ion (e.g., Na+, K+, Ag+) that forms an adduct with the analyte. | Silver ions are particularly effective for the ionization of unsaturated hydrocarbons. nih.govnih.gov |

| Spatial Resolution | The smallest distance between two points that can be distinguished. | High spatial resolution allows for localization at the cellular level. nih.govnih.gov |

| Laser Fluence | The energy of the laser beam per unit area. | Must be optimized to ensure efficient desorption/ionization without excessive fragmentation. |

Ultraviolet Laser Desorption/Ionization Orthogonal Time-of-Flight Mass Spectrometry (UV-LDI-o-TOF MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation and Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation to mass spectrometry, based on the size, shape, and charge of an ion. nih.govnih.gov This technique is particularly valuable for separating isomers, which have the same mass and are therefore indistinguishable by mass spectrometry alone. nih.govresearchgate.net

In an IMS-MS instrument, ions are guided through a drift tube filled with a buffer gas. The time it takes for an ion to traverse the drift tube (its drift time) is dependent on its collision cross-section (CCS), which is a measure of its rotational-averaged size and shape. clemson.edu Compact, folded conformations will have shorter drift times than extended, linear conformations. This allows for the separation of constitutional isomers and even different conformers of the same molecule. nih.gov

For a molecule like this compound, IMS-MS could potentially differentiate between the cis and trans isomers of the double bonds, as well as positional isomers where the double bonds are at different locations along the carbon chain. The different spatial arrangements of these isomers would likely result in different collision cross-sections, enabling their separation and providing insights into their gas-phase conformations. copernicus.orgresearchgate.net The coupling of IMS with MS provides both the drift time information and the mass-to-charge ratio, offering a powerful tool for the structural characterization of complex lipids. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Octacosa 9,19 Diene

Quantum Mechanical (QM) Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational in investigating the electronic structure of molecules like Octacosa-9,19-diene. idosr.org These calculations can determine the molecule's ground-state geometry, orbital energies, and electron distribution, which are essential for understanding its stability and reactivity.

Detailed Research Findings: High-level ab initio and DFT calculations are employed to optimize the molecular structure and compute key electronic properties. idosr.orgmdpi.com For a molecule like this compound, with its two double bonds, the focus is often on the electronic environment of the π-systems. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. scielo.brwikipedia.org The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. scielo.br

Theoretical calculations can also predict various spectroscopic properties. scielo.brchemrxiv.org For instance, theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis absorption spectra. idosr.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental data. scielo.br

Table 1: Representative QM-Calculated Electronic Properties for a Long-Chain Diene This table presents typical data obtained from DFT calculations on a molecule analogous to this compound, as specific data for this compound is not available in the cited literature.

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) | Relates to electron-donating ability. scielo.br |

| LUMO Energy | 0.5 eV | B3LYP/6-31G(d) | Relates to electron-accepting ability. scielo.br |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G(d) | Indicates chemical stability. scielo.br |

| Dipole Moment | ~0.1 - 0.5 Debye | B3LYP/6-31G(d) | Measures molecular polarity. mdpi.com |

| Total Energy | Varies | B3LYP/6-31G(d) | Provides relative stability of isomers. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility Analysis

Due to its long aliphatic chain, this compound is a highly flexible molecule capable of adopting a vast number of conformations. rsc.orgrsc.org Molecular Dynamics (MD) simulations are powerful tools for exploring this conformational space. mun.ca By simulating the atomic motions over time, MD can reveal the preferred shapes of the molecule and the dynamics of transitions between different conformations. biorxiv.org

Table 2: Representative Conformational Analysis Data from MD Simulations This table illustrates typical outputs from an MD simulation of a long-chain flexible molecule. The specific values are representative.

| Parameter | Description | Typical Findings |

| Dihedral Angle Distribution | Population of rotameric states (gauche, anti) for C-C bonds. | Predominance of anti (trans) conformations for the main chain, with gauche conformations introducing kinks. mdpi.com |

| End-to-End Distance | The average distance between the two ends of the hydrocarbon chain. | Provides a measure of the molecule's extension or compactness. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. | Lower Rg values indicate more compact, folded structures. |

| Conformer Lifetimes | The average time a molecule spends in a particular conformational state. | Can range from picoseconds to nanoseconds, indicating the dynamic nature of the molecule. mdpi.com |

Theoretical Prediction of Reactivity and Reaction Pathways from First Principles

First-principles calculations, rooted in quantum mechanics, can be used to predict the reactivity of this compound and to map out potential reaction pathways. arxiv.org This is crucial for understanding its biosynthesis, degradation, and potential chemical transformations in its environment.

Detailed Research Findings: DFT calculations are widely used to study reaction mechanisms. idosr.org For a diene, reactions such as cycloadditions (e.g., Diels-Alder) or olefin metathesis are of significant interest. mdpi.comfiveable.me By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. conicet.gov.arrsc.org The height of the energy barrier (activation energy) determines the reaction rate. researchgate.net For example, DFT can predict whether a Diels-Alder reaction involving the diene system would be favorable and what its regioselectivity and stereoselectivity would be. mdpi.comrsc.org Similarly, the mechanism of enzyme-catalyzed reactions, such as those involving desaturases in pheromone biosynthesis, can be modeled to understand how the enzyme facilitates the formation of the double bonds at specific positions. nih.govgoogle.com

Table 3: Example of a DFT-Calculated Reaction Profile (Hypothetical Epoxidation) This table shows representative energetic data for a hypothetical reaction pathway, such as oxidation at one of the double bonds.

| Species | Relative Free Energy (kcal/mol) | Computational Method |

| Reactants (Diene + Oxidant) | 0.0 | B3LYP/6-311+G(d,p) |

| Transition State 1 (TS1) | +15.2 | B3LYP/6-311+G(d,p) |

| Intermediate | -5.8 | B3LYP/6-311+G(d,p) |

| Transition State 2 (TS2) | +18.5 | B3LYP/6-311+G(d,p) |

| Products (Epoxidized Diene) | -20.1 | B3LYP/6-311+G(d,p) |

In Silico Screening and Rational Design of Diene-Based Molecules

The principles learned from studying this compound can be applied to the in silico screening and rational design of new molecules with specific functions, particularly in the context of pest management. annualreviews.org

Detailed Research Findings: Virtual screening involves computationally evaluating large libraries of molecules for their potential to bind to a specific biological target, such as a pheromone-binding protein or an olfactory receptor. nih.govmdpi.com If the three-dimensional structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of various diene-based ligands. mdpi.commdpi.com This can help identify novel compounds that might mimic or block the action of the natural pheromone. Rational design takes this a step further by using computational insights to purposefully modify a lead compound (like this compound) to enhance desired properties such as binding affinity, stability, or volatility. nih.govukri.org For instance, modifications could include altering the chain length, the position of the double bonds, or introducing functional groups. annualreviews.org

Structure-Activity Relationship (SAR) Modeling for Biological Function (non-human systems)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, this is a key method for understanding what makes them effective as pheromones or communication signals in insects. nih.govnih.gov

Detailed Research Findings: In the context of insect pheromones, SAR studies relate molecular features to observed behavioral or electrophysiological responses. nih.govnih.gov Computational chemistry is used to calculate a variety of molecular descriptors for each compound in a dataset. These can include electronic properties (e.g., electrostatic potential maps), steric properties (e.g., molecular shape and size), and physicochemical properties (e.g., partition coefficient). mdpi.comnih.gov Statistical methods are then used to build a model that predicts activity. For long-chain dienes like this compound, SAR models have shown that the geometry of the double bonds (Z/E isomers), the chain length, and the positions of the double bonds are often critical for optimal activity at the insect's olfactory receptors. nih.gov These models provide valuable insights for designing more effective and specific pest control agents. annualreviews.org

Environmental Fate and Microbial Degradation of Octacosadienes

Biodegradation Pathways and Mechanisms

The breakdown of octacosadienes is initiated by microorganisms that utilize these compounds as a source of carbon and energy. mdpi.com The process involves a series of enzymatic reactions that transform the hydrophobic hydrocarbon into intermediates that can enter central metabolic pathways. mdpi.com

The biodegradation of long-chain hydrocarbons can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. enviro.wiki

Aerobic Degradation : This is the most rapid and efficient pathway for hydrocarbon breakdown. mdpi.com Aerobic microorganisms—including bacteria, fungi, and algae—use molecular oxygen (O₂) as a reactant to functionalize the hydrocarbon chain and as a terminal electron acceptor during respiration. enviro.wikimdpi.com The initial attack on a long-chain alkane or alkene is an oxidative process that introduces oxygen into the molecule, increasing its water solubility and reactivity. mdpi.com However, the delivery of oxygen can be a rate-limiting factor in environments like low-permeability soils or deep sediments. enviro.wikimdpi.com

Anaerobic Degradation : In oxygen-depleted environments, anaerobic bacteria and archaea degrade hydrocarbons, though typically at a slower rate than aerobic processes. mdpi.com This is due to the less favorable reaction energetics associated with alternative electron acceptors such as nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), or ferric iron (Fe³⁺). mdpi.comresearchgate.net Anaerobic degradation is crucial for the natural attenuation of hydrocarbons in environments like aquifers, deep-sea sediments, and contaminated sites where oxygen is quickly consumed. frontiersin.orgfrontiersin.org The initial activation of the hydrocarbon molecule without oxygen involves distinct biochemical strategies, such as the addition of fumarate (B1241708). researchgate.netfrontiersin.org